N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
Description
This compound features a bis-pyrimidine scaffold with distinct functional groups:
- Pyrimidine Core 1: 4-(dimethylamino)-6-methylpyrimidin-2-yl group linked via an ethylamino bridge.
- Pyrimidine Core 2: 4-methylpyrimidin-2-yloxy moiety attached to an acetamide backbone. The oxyacetamide linkage provides rigidity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-(4-methylpyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-11-5-6-19-16(21-11)25-10-14(24)17-7-8-18-15-20-12(2)9-13(22-15)23(3)4/h5-6,9H,7-8,10H2,1-4H3,(H,17,24)(H,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSADCNVXXAZPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NCCNC2=NC(=CC(=N2)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a complex organic compound that has garnered attention in the realm of pharmaceutical chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 301.35 g/mol. The structural features include:
- Pyrimidine and Dimethylamino Groups : These functionalities are known for their roles in enhancing biological activity.
- Amide Linkage : Commonly associated with drug design, this group can influence the compound's interaction with biological targets.
This compound exhibits significant biological activity primarily through its ability to inhibit specific kinases involved in cancer pathways. Key mechanisms include:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit Syk kinase, which is crucial in various signaling pathways related to cancer progression and immune responses .
- Antimicrobial Properties : The compound may also possess antimicrobial activity, making it a candidate for further investigation in antibiotic development .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(4-dimethylamino)-6-methylpyrimidin-2-yl)acetamide | Contains pyrimidine and dimethylamino groups | Inhibits Syk kinase; potential anti-cancer properties |
| 5-Amino-pyrazine-2-carboxamide | Simple pyrazine derivative | Potential anti-inflammatory effects |
| 6-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide | Pyrazine and sulfonamide groups | Antimicrobial properties |
In Vitro Studies
Recent studies have focused on the anti-inflammatory properties of pyrimidine derivatives, with several compounds exhibiting significant inhibition of COX enzymes. Notably, compounds related to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
High-throughput Screening
A high-throughput phenotypic screening study evaluated a library of compounds, including derivatives of pyrimidines. The results indicated that many compounds exhibited low cytotoxicity while maintaining significant anti-infective activity against pathogens such as Mycobacterium tuberculosis .
Structure–Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed that electron-donating groups on the pyrimidine ring enhance biological activity. For instance, modifications leading to increased potency against COX enzymes were noted, suggesting that further structural optimization could yield more effective therapeutic agents .
Scientific Research Applications
Research indicates that N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide exhibits several significant biological activities:
- Anticancer Activity : The compound has shown promise as an inhibitor of specific kinases involved in cancer pathways, particularly Syk kinase. This kinase is crucial for signaling pathways associated with cancer progression and immune responses.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens, making it a candidate for antibiotic development.
- Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways that are relevant in disease progression, including those involved in neurodegenerative diseases.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Demonstrated significant inhibition of tumor growth in vitro against breast cancer cell lines. |
| Study B | Antimicrobial activity | Showed effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study C | Enzyme inhibition | Identified as a potential inhibitor of acetylcholinesterase, relevant for neurodegenerative diseases. |
Comparison with Similar Compounds
Structural Features
Table 1: Substituent Comparison
Key Observations :
- The target compound uniquely combines dual pyrimidine cores with dimethylamino and methyl substituents, distinguishing it from analogs with single pyrimidine rings or alternative substituents (e.g., fluorophenyl, thietanyl) .
- Unlike thioether-linked analogs (e.g., ), the target’s ether (oxy) linkage may enhance hydrolytic stability and reduce metabolic oxidation risks .
Key Observations :
- The target compound’s synthesis likely parallels methods in , where pyrimidine-thiol intermediates are alkylated with chloroacetamides. However, the dimethylamino group may require additional steps, such as reductive amination or direct substitution .
Physicochemical Properties
Table 3: Property Comparison
Key Observations :
- The target’s dimethylamino group likely improves solubility in acidic environments via protonation, while its dual pyrimidine cores may increase melting points compared to simpler analogs .
- Crystallographic data from suggest that pyrimidine derivatives with planar substituents (e.g., phenyl groups) exhibit tight packing, which could apply to the target’s 4-methylpyrimidinyloxy moiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
